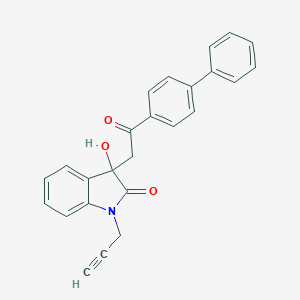
6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone, also known as NSC 658586, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it a promising candidate for a variety of applications in the fields of pharmacology, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone has also been shown to have a range of other biochemical and physiological effects. For example, studies have demonstrated that this compound can modulate the activity of various signaling pathways in cells, which can have implications for a wide range of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to using this compound in lab experiments, including its complex synthesis method and potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone. Some possible areas of focus include further elucidating the compound's mechanism of action, optimizing its synthesis method to make it more accessible for researchers, and exploring its potential applications in other areas of scientific research beyond cancer treatment. Additionally, there may be opportunities to develop derivatives of this compound that have even greater potency and selectivity for specific biological targets.
Métodos De Síntesis
The synthesis of 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1-naphthylmethylamine with 2-thiouracil in the presence of a suitable catalyst. The resulting product is then subjected to various purification and isolation techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of a wide range of cancer cells.
Propiedades
Nombre del producto |
6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone |
|---|---|
Fórmula molecular |
C15H12N2O2S |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
6-hydroxy-5-(naphthalen-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C15H12N2O2S/c18-13-12(14(19)17-15(20)16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,16,17,18,19,20) |
Clave InChI |
CGRNZRHLLCGBKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=C(NC(=S)NC3=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC3=C(NC(=S)NC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214677.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)


![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)